N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
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Overview
Description
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a cyclopropylmethyl group and a methyl group attached to the nitrogen atom of the carbamoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride typically involves the reaction of cyclopropylmethylamine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride. The general reaction scheme is as follows:
Cyclopropylmethylamine+Phosgene→N-(cyclopropylmethyl)-N-methylcarbamoyl chloride+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(cyclopropylmethyl)-N-methylcarbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to form N-(cyclopropylmethyl)-N-methylamine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride involves the reactivity of the carbamoyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-methylcarbamate
- N-(cyclopropylmethyl)-N-methylurea
- N-(cyclopropylmethyl)-N-methylthiocarbamate
Uniqueness
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-8(6(7)9)4-5-2-3-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELYHWSOZMKUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1383546-46-0 |
Source
|
Record name | N-(cyclopropylmethyl)-N-methylcarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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